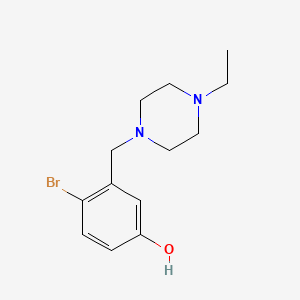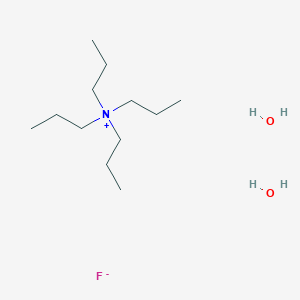
Cytidine, cytidylyl-(3'-->5')-, monoammonium salt (8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt (8CI,9CI) is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions. This compound is often used in research and industrial applications due to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves the condensation of two cytidine molecules. This reaction typically requires the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the phosphodiester bond. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is scaled up using automated synthesizers that can handle large volumes of reagents and solvents. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity of the final product. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert it back to its monomeric cytidine units.
Substitution: Nucleophilic substitution reactions can modify the cytidine moieties or the phosphodiester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Uridine derivatives.
Reduction: Monomeric cytidine units.
Substitution: Modified cytidine derivatives with various functional groups.
Applications De Recherche Scientifique
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Plays a role in studying DNA and RNA interactions, replication, and transcription processes.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mécanisme D'action
The mechanism of action of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. It can act as a substrate for various enzymes, including polymerases and nucleases, affecting processes such as replication, transcription, and repair. The phosphodiester linkage between the cytidine units is crucial for its biological activity, as it mimics the natural backbone of nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridine, uridylyl-(3’–>5’)-, monoammonium salt
- Adenosine, adenylyl-(3’–>5’)-, monoammonium salt
- Guanosine, guanylyl-(3’–>5’)-, monoammonium salt
Uniqueness
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is unique due to its specific cytidine-cytidine linkage, which imparts distinct properties compared to other nucleotide analogs. Its ability to form stable phosphodiester bonds and participate in various biochemical reactions makes it a valuable tool in research and industrial applications.
Propriétés
Formule moléculaire |
C18H29N7O12P+ |
|---|---|
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
azanium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P.H3N/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30);1H3/p+1/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
Clé InChI |
JGKVVMBBXIPZIL-ZNFCZCJPSA-O |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)





![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)

